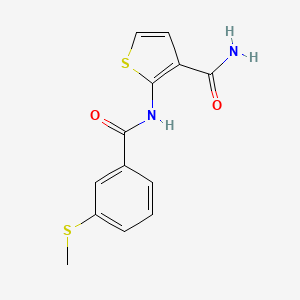

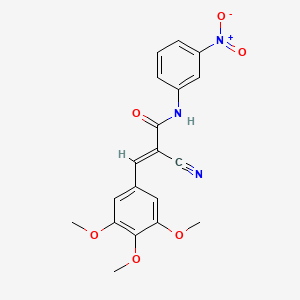

![molecular formula C14H15N3O2S B2371469 (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034997-13-0](/img/structure/B2371469.png)

(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2. Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .

Synthesis Analysis

The transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized. A pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes (2 equiv) first generates imidazolidines, containing an N -vinylpropargylamine fragment .

Molecular Structure Analysis

The equilibrium structures of pyrazine, s-triazine, and s-tetrazine have been determined using a composite approach based on explicitly correlated coupled-cluster theory .

Chemical Reactions Analysis

There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . The reactivity of α-imino carbenoids derived from α-diazo oxime ethers with 2 H -azirines enables a synthesis of unsymmetrically substituted pyrazines .

Physical And Chemical Properties Analysis

From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A notable application of compounds related to (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is their antimicrobial properties. For instance, Padmavathi et al. (2008) synthesized sulfone-linked bis heterocycles with notable antimicrobial activity, particularly from compounds such as E-styrylsulfonylacetic acid methyl ester (Padmavathi, Thriveni, Sudhakar Reddy, & Deepti, 2008). Additionally, Elgemeie et al. (2017) developed novel benzoyl-N-substituted-amino and benzoyl-N-sulfonylamino pyridones, which demonstrated in vitro antibacterial and antifungal properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Synthesis Methodologies

Mady et al. (2016) explored the microwave-assisted synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines, which are structurally related to (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This synthesis involved diaryl sulfone moiety and demonstrated promising antimicrobial activities (Mady, Saleh, El-kateb, Abd El-Rahman, & Abd El‐Moez, 2016).

Antagonistic Activities

Compounds similar to (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been studied for their potential in antagonizing serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized derivatives exhibiting antagonist activity at picomolar levels, suggesting their therapeutic significance in treating central nervous system diseases (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Cancer and Kinase Inhibition

Some derivatives have shown potential in inhibiting cancer cell lines and kinases. For example, research by Mohareb, Abbas, and Mohamed (2017) on tetrahydropyrazoloquinazoline and tetrahydropyrazolopyrimidocarbazole derivatives demonstrated inhibition against prostate cancer cell lines and Pim-1 kinase (Mohareb, Abbas, & Mohamed, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-20(19,11-7-13-4-2-1-3-5-13)16-9-10-17-14(12-16)6-8-15-17/h1-8,11H,9-10,12H2/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHZDBKJMJXFOI-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=N2)CN1S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

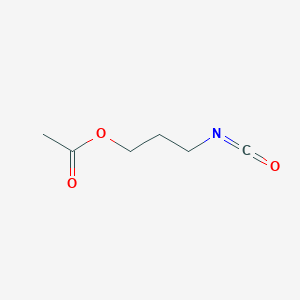

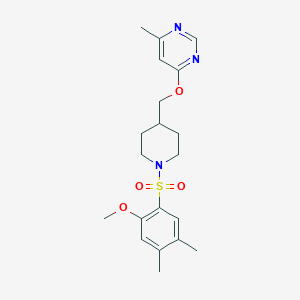

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

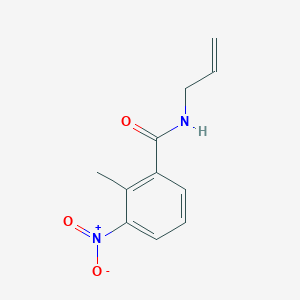

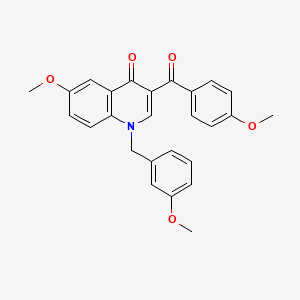

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)

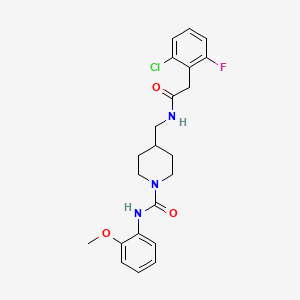

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)

![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)

![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)

![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)